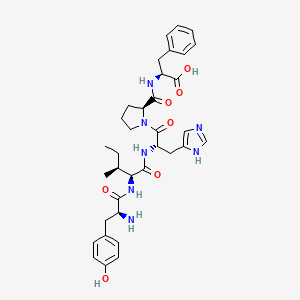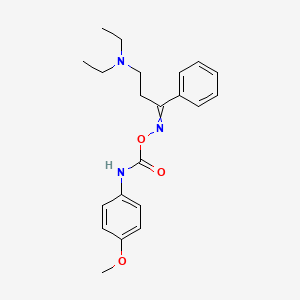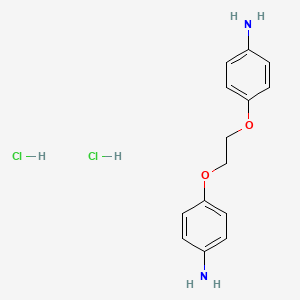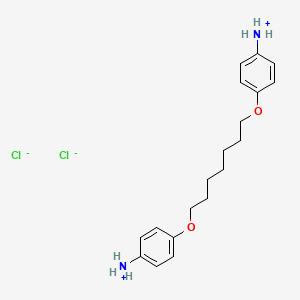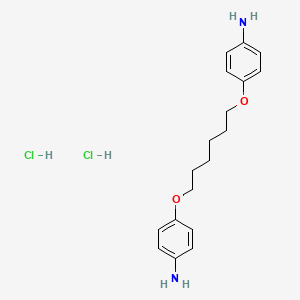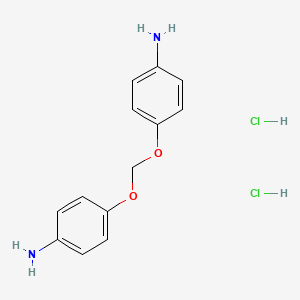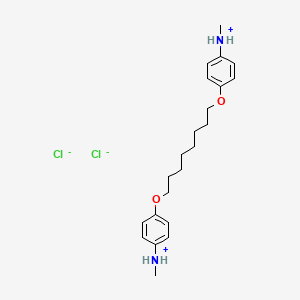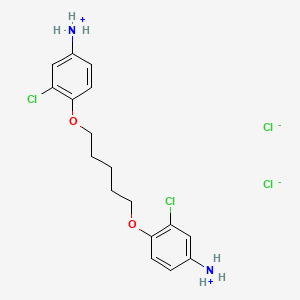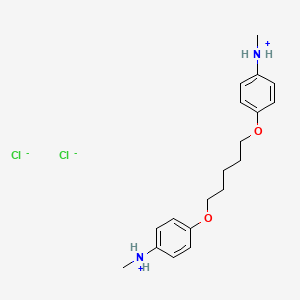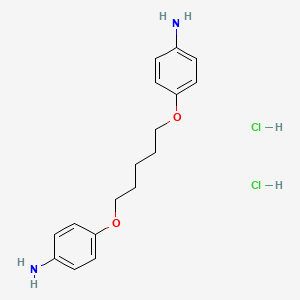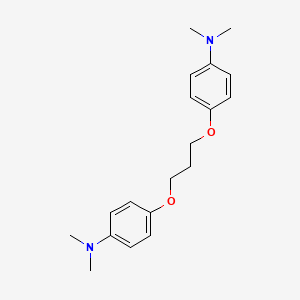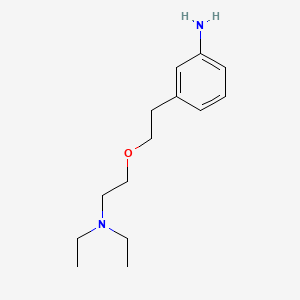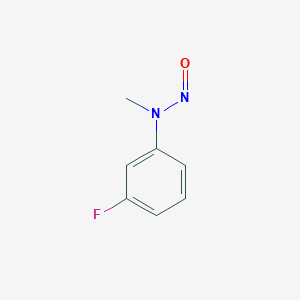![molecular formula C20H18O8P2 B1667482 [2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid CAS No. 946417-20-5](/img/structure/B1667482.png)
[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BPH-629 is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Overview of Phosphonic Acid Applications
Phosphonic acid and its derivatives, including [2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid, find extensive applications across diverse fields due to their unique structural and chemical properties. The phosphonic acid functional group is characterized by its ability to form strong bonds with a variety of substrates, leading to a wide range of applications in chemistry, biology, and physics. These applications include bioactive properties (drug, pro-drug), bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Phosphonopeptides and Biomedical Applications
In the biomedical sector, phosphonopeptides containing free phosphonic groups have shown significant promise. These compounds mimic peptides and display interesting physiological activities due to their action as inhibitors of key enzymes related to various pathological states. Their applications extend to medicine and agriculture, showcasing their versatility and potential as pharmacological agents (Kafarski, 2020).
Environmental Relevance and Biodegradability
The environmental aspect of phosphonates, including their relevance, biodegradability, and removal in wastewater treatment plants, is a critical area of research. The increasing consumption of phosphonates has led to their focus in environmental studies. Despite their stability against biological degradation, they can be removed efficiently in wastewater treatment plants, especially those operated with chemical phosphate precipitation. This highlights the importance of understanding the environmental impact and treatment methods for phosphonates (Rott, Steinmetz, & Metzger, 2018).
Degradation of Polymers by Phosphonic and Phosphoric Acids
Phosphonic and phosphoric acids are also instrumental in the degradation of polymers such as polyurethanes, polycarbonates, and polyamides. This process is crucial for managing polymer waste and recycling. The degradation products introduced by phosphorous moieties have fire retardant properties, making them valuable for various industrial applications (Mitova, Grancharov, Molero, Borreguero, & Troev, 2013).
Eigenschaften
CAS-Nummer |
946417-20-5 |
|---|---|
Produktname |
[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid |
Molekularformel |
C20H18O8P2 |
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
[2-(3-dibenzofuran-4-ylphenyl)-1-hydroxy-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C20H18O8P2/c21-20(29(22,23)24,30(25,26)27)12-13-5-3-6-14(11-13)15-8-4-9-17-16-7-1-2-10-18(16)28-19(15)17/h1-11,21H,12H2,(H2,22,23,24)(H2,25,26,27) |
InChI-Schlüssel |
BYVXAUZOTGITQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=CC(=C4)CC(O)(P(=O)(O)O)P(=O)(O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=CC(=C4)CC(O)(P(=O)(O)O)P(=O)(O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BPH-629; BPH 629; BPH629. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



